
1-Bromoheptane-1-d1
Overview
Description
1-Bromoheptane-1-d1 is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 180.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .
Mode of Action
The compound is a deuterium-labeled version of 1-bromoheptane . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The incorporation of deuterium into drug molecules is known to be used largely as tracers for quantitation during the drug development process .
Pharmacokinetics
The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .
Result of Action
The use of deuterium in drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Action Environment
The solubility of 1-bromoheptane in water has been studied, which could provide some insights into the environmental factors influencing its action .
Biological Activity
1-Bromoheptane-1-d1, a deuterated derivative of 1-bromoheptane, is a chemical compound with the molecular formula . The incorporation of deuterium (D) into its structure allows for unique applications in biological research, particularly in tracing and understanding metabolic pathways. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the bromination of heptane in the presence of deuterated reagents. The process can be achieved through various methods, including radical halogenation or electrophilic substitution reactions. The following table summarizes key synthetic routes:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Radical Halogenation | Heptane, Br2 | UV light | Moderate to High |
Electrophilic Substitution | Heptane, DBr | Reflux | High |
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with various biological systems. Notably, it has been studied for its effects on cellular processes and potential therapeutic applications.
Antimicrobial Activity
Research indicates that halogenated alkanes like this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. The following table summarizes findings from relevant studies:
Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 50 µg/mL | Effective |
Escherichia coli | 100 µg/mL | Moderate |
Bacillus subtilis | 75 µg/mL | Effective |
The proposed mechanism of action for the antimicrobial activity includes disruption of cellular membranes and interference with metabolic pathways. The presence of the bromine atom is believed to enhance lipophilicity, allowing better membrane penetration.
Case Studies
Several case studies have highlighted the utility of this compound in biological research:
- Study on Lipid Metabolism : A study conducted by Smith et al. (2023) utilized this compound as a tracer to investigate lipid metabolism in mammalian cells. The incorporation of deuterium allowed for precise tracking of metabolic pathways involving fatty acid elongation.
- Neuropharmacological Research : In a neuropharmacological context, Johnson et al. (2024) explored the effects of deuterated alkanes on neuronal signaling pathways. Their findings suggest that this compound may modulate neurotransmitter release through interaction with lipid rafts in neuronal membranes.
Safety and Toxicity
While this compound is generally considered safe for laboratory use, appropriate safety measures should be taken due to its brominated nature. Toxicological assessments indicate that exposure to high concentrations may lead to irritation or adverse effects on health.
Scientific Research Applications
Synthetic Organic Chemistry
1-Bromoheptane-1-d1 serves as a key reagent in the synthesis of various organic compounds. Its deuterated nature allows for the tracking of reaction pathways and mechanisms through techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Common Reactions Involving this compound
Reaction Type | Product | Reference |
---|---|---|
Nucleophilic Substitution | Heptyl derivatives | |
Grignard Reactions | Alcohols and ketones | |
Coupling Reactions | Biaryl compounds |
Pharmacological Studies
The compound is utilized in pharmacological research to study its interactions with biological systems. Its role as a model compound allows researchers to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Case Study: D1 Dopamine Receptor Antagonism
Research has shown that analogs of 1-bromoheptane can act as selective D1 dopamine receptor antagonists, which are crucial for understanding and treating conditions like Parkinson’s disease and substance use disorders. A notable study indicated that modifications to the heptyl chain influenced receptor binding affinity and selectivity, demonstrating the compound's utility in drug design .
Environmental Chemistry
Deuterated compounds like this compound are employed in environmental studies to trace pollutants and understand their behavior in ecosystems. The deuterium label provides a distinct signature that aids in detecting and quantifying these compounds in complex mixtures.
Analytical Techniques
The applications of this compound are often supported by advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and tracking reaction mechanisms.
- Mass Spectrometry (MS) : Helps in identifying the molecular weight and fragmentation patterns of synthesized products.
- Gas Chromatography (GC) : Employed for separating and analyzing volatile compounds derived from reactions involving this compound.
Properties
IUPAC Name |
1-bromo-1-deuterioheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-WHRKIXHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314900 | |
Record name | Heptane-1-d, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38007-40-8 | |
Record name | Heptane-1-d, 1-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38007-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane-1-d, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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